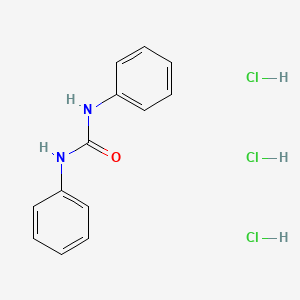

Urea, N,N'-diphenyl-, trichloro deriv.

Description

Contextualizing Substituted Urea (B33335) Scaffolds in Modern Chemical Synthesis

The historical significance of urea derivatives traces back to Friedrich Wöhler's synthesis of urea in 1828, a landmark event that catalyzed the evolution of organic chemistry. nih.gov Since then, these compounds have found widespread applications across various fields, including pharmaceuticals, agrochemicals, and materials science. nih.govscielo.brwikipedia.org They serve as fundamental building blocks for synthesizing diverse therapeutic agents, encompassing anticancer, antibacterial, anticonvulsive, anti-HIV, and antidiabetic drugs. nih.govscielo.brgoogle.comgoogle.comcanada.ca Furthermore, substituted ureas are employed as herbicides and plant growth regulators in agriculture, highlighting their broad utility. scielo.brontosight.ainih.gov Their synthetic methodologies have continuously evolved, moving from traditional phosgene-based approaches to more environmentally conscious and safer alternatives. nih.govnih.gov

Significance of Halogenated N,N'-Diphenylurea Compounds

The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into organic molecules, a process known as halogenation, is a common strategy in medicinal chemistry and materials science to fine-tune their chemical properties and biological activities. Halogens can significantly influence a compound's lipophilicity, electronic distribution, and metabolic stability, thereby enhancing its potency, selectivity, and bioavailability.

Halogenated N,N'-diphenylurea compounds, in particular, represent a class of derivatives where the strategic placement of halogen atoms on the phenyl rings or the urea moiety can lead to tailored functionalities. These modifications can impact molecular conformation, improve receptor binding affinities, and confer specific biological activities. A notable example is triclocarban (B27905), N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, a trichlorinated diphenylurea that has been extensively studied for its potent antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The antibacterial activity of triclocarban underscores the significant impact that halogenation can have on the therapeutic potential of urea derivatives.

Scope of Academic Inquiry into Urea, N,N'-diphenyl-, trichloro deriv. and Related Analogs

This article focuses specifically on the chemical compound "Urea, N,N'-diphenyl-, trichloro deriv.", also recognized as Diphenylurea trichloride. This compound is structurally characterized by a central urea moiety with two phenyl groups and three chlorine atoms attached. It typically presents as a white crystalline solid and exhibits moderate solubility in various organic solvents, which facilitates its utility in chemical reactions and diverse applications.

Academic inquiry into "Urea, N,N'-diphenyl-, trichloro deriv." and its related analogs spans several disciplines, driven by its potential for chemical versatility. Research efforts explore its synthesis, fundamental chemical properties, and prospective applications across pharmaceuticals, agrochemicals, and materials science. Specific investigations into diphenylurea derivatives have revealed their potential as antimicrobial and antifungal agents, pointing to their relevance in drug development. scielo.br While detailed research findings and extensive data tables for the precise "Urea, N,N'-diphenyl-, trichloro deriv." (with a molecular formula of C13H10Cl3N2O) may sometimes be discussed in the broader context of similar trichlorinated diphenylureas or the parent N,N'-diphenylurea, this article aims to consolidate the available information directly pertinent to this specific trichloro derivative and illustrate its significance within the broader chemical landscape of halogenated diphenylureas.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1322-40-3 |

|---|---|

Molecular Formula |

C15H8ClN |

Origin of Product |

United States |

Synthetic Methodologies for Trichloro Substituted N,n Diphenylurea and Congeners

Direct Halogenation Approaches to N,N'-Diphenylurea

Direct halogenation involves introducing chlorine atoms onto the N,N'-diphenylurea (DPU) molecule through a direct chemical reaction. While the general principle of synthesizing trichloro derivatives from diphenylurea with a chlorinating agent is acknowledged ontosight.ai, specific and optimized conditions for achieving precisely trichloro-substitution (C₁₃H₁₀Cl₃N₂O) on the phenyl rings of N,N'-diphenylurea via direct chlorination are not extensively detailed in the public domain as a single, high-yielding protocol. Many chlorination reactions of aromatic compounds can lead to varying degrees of substitution depending on the reaction conditions and the reactivity of the substrate.

The synthesis of trichloro-substituted N,N'-diphenylurea generally involves the reaction of diphenylurea with a chlorinating agent ontosight.ai. However, specific agents and their exact reaction with diphenylurea to yield a trichloro derivative (C₁₃H₁₀Cl₃N₂O) with high selectivity are not widely reported in the current literature for this specific compound. In broader organic chemistry, common chlorinating agents include chlorine gas (Cl₂), N-chlorosuccinimide (NCS), or sulfuryl chloride (SO₂Cl₂). The choice of reagent and reaction conditions significantly influences the regioselectivity and extent of chlorination.

Multi-Step Synthesis of Specific Trichloro-Derivatives

In contrast to direct halogenation for a general trichloro derivative, multi-step synthetic routes are often employed for the precise construction of specific highly chlorinated diphenylurea compounds, such as N,N'-Dichlorobis(2,4,6-trichlorodiphenyl) urea (B33335) (CC-2).

N,N'-Dichlorobis(2,4,6-trichlorodiphenyl) urea (CC-2), also known as 2-chlorocarbinol, is a specific and more extensively chlorinated derivative of diphenylurea, playing a role as a potential decontaminant for sulfur mustard. Its synthesis involves a multi-step process, starting from diphenylurea (DPU) and proceeding through a key intermediate, hexachlorocarbanilide (HCC).

During the conversion of diphenylurea to hexachlorocarbanilide, the reaction generates hydrochloric acid (HCl) as a byproduct. To enhance the reaction's performance and ensure maximum conversion, yield, and purity of the product, the activity of homogeneous HCl scavengers has been extensively studied. These scavengers neutralize the generated HCl, preventing it from interfering with the reaction or degrading the desired product.

Research findings indicate that certain homogeneous HCl scavengers are particularly effective. Pyridine (B92270), for instance, has demonstrated significant efficacy, leading to a product purity of approximately 80% and a high yield of around 89%. Ethylenediamine (B42938) also proved to be effective, achieving a product purity of about 85% and a yield of approximately 70%. Other scavengers investigated in this context include triethylamine (B128534), hexamethylenetetramine, 4,4'-bipyridine, diethylamine, and dicyclohexylamine.

The performance of these scavengers under varying reaction conditions is crucial for optimizing the synthetic route. The table below summarizes the effectiveness of pyridine and ethylenediamine as HCl scavengers in the conversion of DPU to HCC.

Table 1: Effectiveness of Homogeneous HCl Scavengers in DPU to HCC Conversion

| HCl Scavenger | Product Purity (approx.) | Product Yield (approx.) |

| Pyridine | 80% | 89% |

| Ethylenediamine | 85% | 70% |

Synthesis of N,N'-Dichlorobis(2,4,6-trichlorodiphenyl) urea (CC-2)

Parameter Optimization: Temperature, Reaction Time, Substrate-to-Scavenger Ratio, Solvent Effects

While specific optimization parameters for "Urea, N,N'-diphenyl-, trichloro deriv." are not explicitly detailed in the provided search results, general principles for urea synthesis, particularly using triphosgene (B27547), highlight the importance of these factors. For instance, the synthesis of unsymmetrical diphenylurea derivatives often employs a two-step process. The first step involves the formation of an isocyanate intermediate from an aniline (B41778) and triphosgene in the presence of a base, such as triethylamine, at room temperature. The second step, a typical urea synthesis, is then carried out between this intermediate and another aniline derivative, often under reflux conditions in a solvent mixture like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF). dergipark.org.tr The choice of solvent can influence reaction efficiency and product purity. dergipark.org.tr For example, acetonitrile (B52724) (ACN) is mentioned as a solvent in triphosgene-mediated syntheses. benchchem.com

The careful control of parameters like temperature and reaction time is crucial for optimizing yield and minimizing by-product formation. For instance, some triphosgene-mediated urea formations can be carried out at low or even room temperature under anhydrous conditions, which is advantageous compared to phosgene (B1210022). dcu.ie Overly harsh conditions can sometimes lead to complex mixtures. nih.gov The "substrate-to-scavenger ratio" (which might refer to the ratio of reactants to bases or other additives that remove unwanted byproducts like HCl) is implicitly managed by the stoichiometric use of bases such as triethylamine, which helps to remove acidic byproducts and increase the nucleophilicity of the amine, thereby accelerating isocyanate formation. dergipark.org.tr

Radiochemical Synthesis of Labeled Diphenylurea Derivatives

Radiochemical synthesis methods are vital for incorporating isotopes like Carbon-11 ([11C]) into molecules, which are used as tracers in Positron Emission Tomography (PET). kcl.ac.ukmdpi.com The urea functional group is a prevalent structural motif in biologically active compounds, making [11C]-labeled ureas attractive targets for PET imaging. kcl.ac.ukmdpi.comresearchgate.net

Rhodium-Promoted Carbonylation via [11C]Isocyanatobenzene

A significant method for synthesizing [11C]-labeled N,N'-diphenylurea involves rhodium-promoted carbonylation. This approach utilizes [11C]carbon monoxide and an aromatic azide (B81097), which are believed to proceed via a [11C]isocyanate intermediate or a [11C]isocyanate-coordinated Rh complex. researchgate.netdiva-portal.orgrsc.orgdiva-portal.orgrsc.org

One reported synthesis of [11C]-labeled N,N'-diphenylurea employed phenyl azide and [11C]carbon monoxide with a 1,2-bis(diphenylphosphino)ethane-bound Rh(I) complex. The reaction was conducted at 120 °C under a pressure of 35 MPa in the presence of aniline. This method achieved an 82% trapping efficiency and an 82% conversion yield for [11C]-N,N'-diphenylurea. researchgate.netrsc.orgdiva-portal.orgrsc.org The specific radioactivity for [11C]-N,N'-diphenylurea synthesized via this method was determined to be 516 GBq per µmol. rsc.org This rhodium-mediated carbonylation route is considered a general synthetic route to [carbonyl-11C]isocyanates, which are versatile precursors for various [11C]carbonyl functional groups. diva-portal.orgrsc.org

Utilization of Phenyl Azide and [11C]Carbon Monoxide

The utilization of phenyl azide and [11C]carbon monoxide directly contributes to the synthesis of N,N'-diphenyl[11C]urea. The reaction proceeds through a rhodium-mediated carbonylation process, where [11C]carbon monoxide is inserted between the azide and an amine. researchgate.netnih.gov This method facilitates the creation of a [11C]isocyanate intermediate, which then reacts with a nucleophile (such as an amine) to form the [11C]-labeled urea. researchgate.netdiva-portal.orgrsc.orgrsc.org This technique shows good functional group tolerance and typically yields radiolabeled products under mild conditions with high molar activities. nih.gov

The following table summarizes key findings for the radiochemical synthesis of N,N'-diphenyl[11C]urea:

| Parameter | Value | Citation |

| Rh(I) complex | 1,2-bis(diphenylphosphino)ethane-bound Rh(I) complex | researchgate.netrsc.orgdiva-portal.orgrsc.org |

| Temperature | 120 °C | researchgate.netrsc.orgdiva-portal.orgrsc.org |

| Pressure | 35 MPa | researchgate.netrsc.orgdiva-portal.orgrsc.org |

| Trapping Efficiency | 82% | researchgate.netrsc.orgdiva-portal.orgrsc.org |

| Conversion Yield | 82% | researchgate.netrsc.orgdiva-portal.orgrsc.org |

| Specific Radioactivity | 516 GBq/µmol | rsc.org |

General Synthetic Routes for N,N'-Diphenylurea Analogs

General synthetic routes for N,N'-diphenylurea analogs include traditional methods like amine-isocyanate condensation and the use of phosgene equivalents such as triphosgene. nih.govcommonorganicchemistry.com

Amine-Isocyanate Condensation Reactions

The condensation reaction between amines and isocyanates is a fundamental and widely used method for the formation of ureas. nih.govcommonorganicchemistry.com When one of the reagents is available as the corresponding isocyanate, this method offers a straightforward route to urea derivatives. commonorganicchemistry.com The reaction typically proceeds in a suitable solvent such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM) at room temperature, generally without the need for an additional base. commonorganicchemistry.com

The mechanism involves the nucleophilic attack of an amine on the electrophilic carbon of the isocyanate, leading to the formation of the urea linkage. dcu.ieuliege.be For instance, phenyl isocyanate can react with aniline to form N,N'-diphenylurea (also known as carbanilide). pnas.org This method is efficient for preparing N,N'-disubstituted ureas and can tolerate various amine structures. bioorganic-chemistry.combeilstein-journals.org

Triphosgene-Mediated Urea Formation

Triphosgene (bis(trichloromethyl) carbonate, BTC) serves as a safer and more convenient solid substitute for the highly toxic phosgene gas in the synthesis of urea derivatives. nih.govdergipark.org.trdcu.iecommonorganicchemistry.comnih.govgoogle.comacs.org Triphosgene can decompose to generate phosgene in situ, which then reacts with amines. dergipark.org.trcommonorganicchemistry.com

The synthesis of unsymmetrical diphenylurea derivatives using triphosgene often involves a two-step, one-pot procedure. nih.gov In the first step, an aniline derivative reacts with triphosgene in the presence of a base (e.g., triethylamine) to form an isocyanate intermediate. dergipark.org.tr This intermediate is then reacted with a second amine to yield the desired unsymmetrical urea. dergipark.org.tr This method has been successfully applied to synthesize symmetrical diaryl ureas by combining substituted anilines with triphosgene and triethylamine. nih.gov The reaction conditions can be milder, sometimes occurring at low or room temperature. dcu.ie The order of reagent addition can be important to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com

For example, the synthesis of 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea involved reacting 2-nitroaniline (B44862) with triphosgene in the presence of triethylamine at room temperature to form an isocyanate intermediate. This intermediate was then reacted with 3,5-difluoroaniline (B1215098) under reflux in a DCM/THF solvent mixture, yielding the product in 92% yield. dergipark.org.tr

Elucidation of Reaction Mechanisms and Kinetics in N,n Diphenylurea Chemistry

Mechanistic Pathways of Halogenation Reactions on N,N'-Diphenylurea

The introduction of three chlorine atoms onto the phenyl rings of N,N'-diphenylurea proceeds via an electrophilic aromatic substitution (EAS) mechanism. The urea (B33335) bridge (-NH-CO-NH-) acts as an activating group, directing the incoming electrophile (a chloronium ion or a polarized chlorine species) to the ortho and para positions of the phenyl rings. The nitrogen atoms of the urea moiety donate electron density to the aromatic rings through resonance, increasing their nucleophilicity and making them more susceptible to electrophilic attack.

Generation of the Electrophile: The chlorinating agent, such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS), is activated, often with the aid of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃), to generate a potent electrophile. The catalyst polarizes the Cl-Cl bond, creating a more electrophilic chlorine species that can be attacked by the electron-rich aromatic ring.

First Chlorination (Monosubstitution): One of the phenyl rings of N,N'-diphenylurea attacks the electrophilic chlorine. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The para position is generally favored for the initial substitution due to less steric hindrance compared to the ortho positions.

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the chlorine, restoring the aromaticity of the ring and yielding the monochlorinated N,N'-diphenylurea.

Second and Third Chlorinations (Di- and Tri-substitution): The presence of the first chlorine atom, an electron-withdrawing group, slightly deactivates the ring towards further substitution. However, the activating effect of the urea bridge is still significant, allowing for subsequent chlorination steps. The second and third chlorine atoms will add to the remaining activated ortho and para positions on both phenyl rings. The precise substitution pattern of the final trichloro-derivative will depend on the reaction conditions, including the stoichiometry of the chlorinating agent and the nature of the catalyst.

The regioselectivity of the halogenation of N-aryl amides and ureas can be challenging to control, often resulting in mixtures of isomers. nih.gov Traditional electrophilic aromatic halogenation of N-aryl amides typically yields a mixture of para and ortho/para substituted products. rsc.org

Kinetic Studies of Trichloro-Substitution and Derivative Formation

The rate of electrophilic aromatic halogenation is significantly influenced by the choice of catalyst and chlorinating agent.

Catalysts: Lewis acids are commonly employed to accelerate halogenation reactions. researchgate.net They function by coordinating with the halogenating agent, thereby increasing its electrophilicity. For instance, the chlorination of less reactive aromatic rings can be effectively catalyzed by acids. chemicalbook.com The catalytic activity generally follows the order of Lewis acidity (e.g., AlCl₃ > FeCl₃ > ZnCl₂). The concentration of the catalyst also plays a critical role; higher concentrations generally lead to faster reaction rates, although side reactions may also be promoted.

Reagents: The nature of the chlorinating agent is a key determinant of the reaction rate. Reagents like N-chlorosuccinimide (NCS) are often used as they are easier to handle than chlorine gas. The activation of NCS can be achieved using Brønsted or Lewis acids. researchgate.net Thiourea (B124793) has also been reported as a catalyst for the activation of NCS in electrophilic aromatic chlorination. umn.edu

| Catalyst Type | Example | Role in Reaction | Effect on Rate |

| Lewis Acid | FeCl₃, AlCl₃ | Increases the electrophilicity of the chlorinating agent. | Significantly increases the reaction rate. |

| Brønsted Acid | H₂SO₄ | Protonates the chlorinating agent, enhancing its electrophilicity. | Increases the reaction rate, particularly for less reactive substrates. |

| Organocatalyst | Thiourea | Activates N-chlorosuccinimide through halogen bonding. | Moderately increases the reaction rate under mild conditions. umn.edu |

The solvent in which the reaction is carried out can have a profound impact on both the rate and the mechanism of electrophilic aromatic substitution. nih.gov Solvents can influence the stability of the reactants, the electrophile, the intermediate arenium ion, and the transition states.

Polar Protic Solvents: Solvents like acetic acid can participate in the reaction by solvating ions and can also act as a proton source or sink. They can stabilize the charged arenium ion intermediate, thereby lowering the activation energy of the first step.

Polar Aprotic Solvents: Solvents such as nitrobenzene (B124822) or acetonitrile (B52724) can also stabilize charged intermediates and transition states through dipole-dipole interactions. Their ability to dissolve both the organic substrate and the catalyst makes them suitable for many halogenation reactions.

Nonpolar Solvents: In nonpolar solvents like carbon tetrachloride or hexane, the stabilization of charged intermediates is poor. This generally leads to slower reaction rates compared to polar solvents.

The choice of solvent can also influence the regioselectivity of the reaction. For instance, in the halogenation of anilides, the solvent can affect the ortho/para product ratio.

| Solvent Type | Example | Effect on Arenium Ion | General Effect on Reaction Rate |

| Polar Protic | Acetic Acid | Strong stabilization through hydrogen bonding and solvation. | Generally increases the rate. |

| Polar Aprotic | Acetonitrile | Moderate stabilization through dipole-dipole interactions. | Can increase the rate depending on the specific reaction. |

| Nonpolar | Carbon Tetrachloride | Poor stabilization. | Generally decreases the rate. |

Intermediates and Transition State Analysis in Urea Synthesis

The key intermediate in the electrophilic chlorination of N,N'-diphenylurea is the arenium ion (sigma complex). This is a carbocation in which the positive charge is delocalized over the aromatic ring through resonance. The stability of this intermediate is a crucial factor in determining the reaction rate. The urea group, being an activating group, helps to stabilize the positive charge, particularly when the attack is at the ortho or para positions.

The transition state of the rate-determining step (the formation of the arenium ion) resembles the structure of the arenium ion itself, according to the Hammond postulate. Therefore, factors that stabilize the arenium ion will also stabilize the transition state, leading to a lower activation energy and a faster reaction. Computational studies can provide valuable insights into the geometry and energy of these transition states. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of the chlorination reaction and for identifying the intermediates and products formed.

¹H NMR: The aromatic region of the ¹H NMR spectrum will show characteristic changes as the reaction proceeds. The signals for the protons on the phenyl rings will shift and their splitting patterns will change upon substitution with chlorine atoms. By integrating the signals, the relative amounts of the starting material, mono-, di-, and trichloro-derivatives can be quantified over time, allowing for the determination of reaction kinetics. For instance, the ¹H NMR spectrum of the parent 1,3-diphenylurea (B7728601) in DMSO-d₆ shows distinct signals for the different aromatic protons. chemicalbook.com

¹³C NMR: ¹³C NMR spectroscopy can also be used to follow the reaction. The chemical shifts of the carbon atoms in the phenyl rings are sensitive to the presence of chlorine substituents. The appearance of new signals and the disappearance of the starting material signals can be monitored.

In-situ NMR: Performing the reaction directly in an NMR tube (in-situ monitoring) can provide real-time data on the concentrations of all species present in the reaction mixture, offering a detailed picture of the reaction kinetics and mechanism.

Computational Chemistry in Mechanistic Investigations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. researchgate.net For the trichlorination of N,N'-diphenylurea, computational methods can be used to:

Model Reactant and Product Structures: The geometries of the starting material, intermediates, transition states, and products can be optimized to determine their relative energies.

Calculate Activation Energies: The energy barriers for each step of the reaction can be calculated, providing insights into the reaction kinetics and identifying the rate-determining step.

Predict Regioselectivity: By comparing the activation energies for attack at the ortho, meta, and para positions, the preferred sites of chlorination can be predicted. These predictions can then be compared with experimental results.

Analyze Transition State Structures: The geometry of the transition states can be analyzed to understand the nature of the bond-forming and bond-breaking processes. This can provide a deeper understanding of the factors controlling the reaction's outcome. researchgate.net

Investigate Solvent Effects: The influence of different solvents on the reaction mechanism and energetics can be modeled using implicit or explicit solvent models, helping to explain the experimentally observed solvent effects. nih.gov

Computational models for predicting the site of electrophilic substitution in aromatic systems have been developed and validated, showing good agreement with experimental data for halogenations. researchgate.net

Despite a comprehensive search of scientific databases and literature, detailed information regarding the reaction mechanisms and kinetics of the specific chemical compound "Urea, N,N'-diphenyl-, trichloro deriv." is not available.

Computational studies employing Density Functional Theory (DFT) to elucidate reaction pathways and theoretical models for the catalysis and reactivity of this particular trichloro derivative have not been published in the accessible scientific literature. While research exists on the parent compound, N,N'-diphenylurea, and some of its other derivatives, this information does not extend to the trichloro variant as specified.

Therefore, it is not possible to provide an article structured around the requested outline focusing on the elucidation of reaction mechanisms and kinetics for "Urea, N,N'-diphenyl-, trichloro deriv." due to the absence of relevant research findings.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Diffraction Studies of N,N'-Diphenylurea Structures

X-ray diffraction is indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction studies of 3,4,4'-Trichlorocarbanilide reveal its crystal system and space group, along with detailed unit cell parameters. Such studies confirm the molecular connectivity and the precise positioning of all atoms, including hydrogen atoms, within the crystal lattice researchgate.netnih.gov. The crystal structure provides direct evidence for the bond lengths and angles, offering insights into the hybridization and electronic distribution around the atoms.

Investigation of Intermolecular Interactions and Crystal Packing

The solid-state structure of "Urea, N,N'-diphenyl-, trichloro deriv." is primarily governed by a network of intermolecular interactions, which dictate its crystal packing. Similar to other N,N'-diarylureas, the molecule is expected to engage in classical N-H···O hydrogen bonding, forming supramolecular synthons that are characteristic of urea (B33335) derivatives. These hydrogen bonds typically involve the amide N-H protons acting as donors and the carbonyl oxygen as an acceptor.

The phenyl rings, especially if chlorinated, can also engage in π-π stacking interactions (face-to-face or edge-to-face), which are common in aromatic systems and contribute to crystal cohesion. The electron-withdrawing nature of the chlorine atoms would alter the electron density distribution of the phenyl rings, potentially modulating the strength and geometry of these π-π interactions compared to unsubstituted diphenylurea. The specific arrangement of these interactions—hydrogen bonding, halogen bonding, and π-π stacking—would determine the unique crystal packing motif, leading to specific unit cell parameters and space group symmetries. The steric bulk of the chlorine atoms would also impose constraints on molecular conformation and packing efficiency.

Conformational Analysis and Polymorphism

Organic compounds, including urea derivatives, often exhibit polymorphism, which refers to the ability of a compound to crystallize in more than one crystalline form with distinct molecular arrangements or conformations. The energy landscape of "Urea, N,N'-diphenyl-, trichloro deriv." is complex, influenced by internal rotations and intermolecular interactions.

The conformational analysis of "Urea, N,N'-diphenyl-, trichloro deriv." would primarily involve rotations around the C-N bonds of the urea core and the N-C(aryl) bonds connecting the phenyl rings to the nitrogen atoms. Theoretical studies, such as Density Functional Theory (DFT) calculations, could be employed to map the potential energy surface, identifying stable conformers and the energy barriers between them. These calculations would predict the most energetically favored conformations, considering factors like steric hindrance from the chlorine atoms and intramolecular interactions. For instance, the orientation of the phenyl rings relative to the urea plane, and their torsion angles, significantly impacts the molecular shape and potential for intermolecular interactions.

Spectroscopic techniques, particularly Infrared (IR) and Raman spectroscopy, provide experimental insights into the conformational preferences in both solution and solid states. Vibrational modes are sensitive to changes in bond angles, bond lengths, and molecular geometry. Differences in the vibrational spectra can indicate the presence of different conformers or conformational states. Nuclear Magnetic Resonance (NMR) spectroscopy, especially in solution, can probe the dynamics of conformational interconversion and the presence of specific conformers through chemical shifts and coupling constants. Solid-state NMR (SS-NMR) could further differentiate between conformers present in distinct crystalline environments.

The characterization of polymorphism in "Urea, N,N'-diphenyl-, trichloro deriv." relies heavily on a combination of spectroscopic and diffraction techniques. Powder X-ray Diffraction (PXRD) is the primary technique for identifying different polymorphs, as each crystalline form possesses a unique diffraction pattern. Differences in peak positions and intensities in PXRD patterns indicate distinct unit cell dimensions and crystal packing arrangements.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful complementary tool for polymorphism characterization. Different polymorphs, even if composed of the same molecule, exhibit unique vibrational spectra due to variations in their molecular environments and intermolecular interactions within the crystal lattice. Shifts in peak positions, changes in peak intensities, or the appearance/disappearance of specific bands can signify the presence of different crystalline forms. For instance, changes in the N-H stretching or C=O stretching frequencies can indicate alterations in hydrogen bonding networks.

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are also crucial. Polymorphs typically exhibit different melting points, heats of fusion, and thermal degradation profiles, providing thermodynamic evidence for distinct solid forms. Combined, these techniques allow for a comprehensive characterization of the polymorphic landscape of "Urea, N,N'-diphenyl-, trichloro deriv.", providing insights into the relationship between molecular conformation, intermolecular interactions, and crystal packing.

Theoretical and Computational Chemistry of N,n Diphenylurea Systems

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are extensively employed to investigate the electronic and structural properties of molecules. DFT has proven to be a highly effective method for describing molecular structures, vibrational frequencies, molecular energies, and electric properties, with simulation results often closely aligning with experimental observations. sigmaaldrich.com

Geometry optimization is a fundamental step in quantum chemical calculations, aiming to find the most stable arrangement of atoms in a molecule, corresponding to an energy minimum on the potential energy surface. For N,N'-diphenylurea derivatives, including chlorinated analogues, DFT methods are frequently utilized for this purpose. The B3LYP functional, a hybrid method, is widely regarded as a good compromise between computational cost and accuracy for determining electronic and thermochemical properties of various compounds. sigmaaldrich.comnih.govscbt.com Typically, basis sets such as 6-31G(d,p) or 6-311++G(d,p) are combined with the B3LYP functional to achieve reliable results. sigmaaldrich.comsigmaaldrich.comnih.govscbt.com

For 3,4,4'-Trichlorocarbanilide (TCC), geometry optimization has been performed using computational thermochemistry at the B3LYP/6-311++G(3df, 2p) level. These calculations yield precise bond lengths, bond angles, and dihedral angles, which define the molecule's spatial arrangement. Beyond geometry, electronic structure determination involves calculating properties like frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals provide crucial information about the molecule's reactivity and electronic transitions. sigmaaldrich.com

Quantum chemical calculations are also capable of predicting vibrational frequencies, which directly correspond to a molecule's infrared (IR) and Raman spectroscopic signatures. These predictions are performed on the optimized geometries to confirm that the structures correspond to true energy minima (i.e., no imaginary frequencies) and to allow for the assignment of experimental vibrational bands. sigmaaldrich.comnih.gov For N,N'-diphenylurea derivatives, this involves calculating characteristic stretching and bending modes of the urea (B33335) group and the substituted phenyl rings. sigmaaldrich.com The theoretical values can then be compared with experimental spectroscopic data, providing a means of validation for the computational models and aiding in the interpretation of complex spectra. sigmaaldrich.comsigmaaldrich.com Potential energy distribution (PED) analysis is often employed to assign specific vibrational modes to particular atomic motions within the molecule.

DFT methods are highly effective in determining various molecular energies, including total energy, formation enthalpy, and stabilization energies, which are critical for understanding chemical stability and thermodynamic preferences. sigmaaldrich.comsigmaaldrich.comscbt.com For instance, the standard molar enthalpy of formation for 3,4,4'-trichlorocarbanilide (TCC) in the gaseous phase has been calculated using computational thermochemistry at the B3LYP/6-311++G(3df, 2p) levels, showing good agreement with experimental values.

Molecular Dynamics Simulations for Conformational Behavior

Molecular Dynamics (MD) simulations offer a powerful approach to investigate the dynamic behavior and conformational flexibility of molecules over time. While quantum chemical calculations provide static snapshots of energy minima, MD simulations allow for the exploration of a molecule's conformational landscape, including transitions between different conformations and interactions with its environment (e.g., solvent molecules).

Conceptual Density Functional Theory (CDFT) Applications

Conceptual Density Functional Theory (CDFT), also known as Density Functional Reactivity Theory or Chemical DFT, provides a rigorous theoretical framework for understanding and predicting chemical reactivity. CDFT formalizes long-standing chemical concepts such as electronegativity and hardness/softness by deriving reactivity indices from the derivatives of the molecular electron density and energy.

CDFT defines several global and local reactivity indices that quantify a molecule's propensity to act as an electron donor or acceptor. The most significant global indices include:

Electronic Chemical Potential (μ) : Represents the tendency of electrons to escape from a molecule, essentially its electronegativity. It can be approximated using the average of the HOMO and LUMO energies (μ ≈ (E_HOMO + E_LUMO) / 2).

Chemical Hardness (η) : Measures a molecule's resistance to deformation or charge transfer. It is often calculated as the difference between the LUMO and HOMO energies (η = E_LUMO - E_HOMO). Conversely, chemical softness (σ) is the inverse of hardness (σ = 1/η).

Electrophilicity Index (ω) : Quantifies a molecule's ability to accept electrons, indicating its electrophilic power. It is defined as ω = μ² / (2η). A higher ω value suggests a stronger electrophile.

Nucleophilicity Index (N) : Measures a molecule's tendency to donate electrons, indicating its nucleophilic power. It is empirically defined based on the HOMO energy relative to a reference compound, allowing for a quantitative scale of nucleophilicity.

These indices, derived from the frontier molecular orbital energies, provide a quantitative basis for predicting how "Urea, N,N'-diphenyl-, trichloro deriv." or other related compounds will behave in various chemical reactions, such as nucleophilic or electrophilic substitutions. While specific values for the trichloro derivative were not detailed in the provided search results, the methodology allows for their computation to predict its reactivity in electron-transfer processes. Beyond global descriptors, local reactivity indices, such as electrophilic (P_k^+) and nucleophilic (P_k^-) Parr functions, identify specific atomic sites within a molecule that are most prone to electrophilic or nucleophilic attack, respectively.

Data Tables

Table 1: PubChem CIDs of Mentioned Compounds

| Compound Name | PubChem CID |

| N,N'-Diphenylurea | 7595 |

| 3,4,4'-Trichlorocarbanilide (Triclocarban) | 7547 |

Table 2: Calculated Standard Molar Enthalpy of Formation for 3,4,4'-Trichlorocarbanilide (TCC)

| Phase | Temperature (K) | Method | Enthalpy of Formation (kJ/mol) | Reference |

| Gaseous | 298.15 | B3LYP/6-311++G(3df, 2p) | (52.5 ± 8.5) (experimental) | |

| Gaseous | 298.15 | M05-2X/6-311++G** | Deviation < 4.5 from exp. value | |

| Gaseous | 298.15 | B3LYP/6-311++G(3df, 2p) | Deviation < 4.5 from exp. value | |

| Crystalline | 298.15 | Rotating-bomb combustion calorimetry | (234.6 ± 8.3) | |

| Sublimation | 298.15 | Vacuum drop microcalorimetric technique | (182.1 ± 1.7) |

Local Reactivity Descriptors (e.g., Parr Functions)

Local reactivity descriptors, such as Parr functions, are indispensable tools in theoretical and computational chemistry for understanding and predicting the reactivity of molecules. These functions allow for the characterization of the most electrophilic and nucleophilic centers within a molecule, which is crucial for determining regioselectivity and chemoselectivity in polar chemical reactions. luisrdomingo.comrsc.org Parr functions (specifically electrophilic Pk⁺ and nucleophilic Pk⁻) are typically derived from the spin density distribution of the molecule's radical anion and radical cation, respectively. luisrdomingo.comrsc.org

For "Urea, N,N'-diphenyl-, trichloro deriv.", computational studies employing Parr functions would aim to elucidate how the distribution of electron density is influenced by the presence of the three highly electronegative chlorine atoms on the phenyl rings. The inductive and resonance effects of these chlorine substituents would significantly alter the electrostatic potential and frontier molecular orbitals of the molecule, thereby modifying its electrophilic and nucleophilic sites compared to unchlorinated N,N'-diphenylurea. A detailed analysis using Parr functions could pinpoint the specific carbon atoms on the phenyl rings, or the nitrogen and oxygen atoms of the urea moiety, that are most susceptible to attack by nucleophiles or electrophiles. Such studies would typically involve Density Functional Theory (DFT) calculations to obtain the necessary electronic structure information for deriving these local reactivity indices. luisrdomingo.comijcce.ac.ir

Computational Approaches to Hydrogen Bonding and Non-Covalent Interactions

In the context of "Urea, N,N'-diphenyl-, trichloro deriv.", hydrogen bonding interactions would primarily involve the N-H protons of the urea moiety as hydrogen bond donors and the carbonyl oxygen as a hydrogen bond acceptor. rsc.org The presence of three chlorine atoms on the phenyl rings would influence the polarity of the N-H bonds through inductive effects, potentially altering their hydrogen bonding donor strength. Similarly, the electron-withdrawing nature of chlorine atoms could affect the electron density on the carbonyl oxygen, influencing its hydrogen bond acceptor capability. Beyond hydrogen bonding, the phenyl rings in "Urea, N,N'-diphenyl-, trichloro deriv." could participate in π-stacking interactions, which are crucial for the self-assembly and aggregation of aromatic compounds. frontiersin.org Halogen bonding, a specific type of NCI involving the chlorine atoms, might also be a significant factor in the molecular interactions and crystal packing of the compound. frontiersin.orgnih.gov

Computational studies, if conducted on "Urea, N,N'-diphenyl-, trichloro deriv.", would provide insights into the strength, directionality, and network formation of these interactions. Such findings are critical for predicting solid-state properties, solubility, and potential intermolecular recognition events. For instance, DFT calculations on similar urea derivatives have successfully elucidated molecular conformations and the formation of hydrogen bond networks, indicating the type of information that would be sought for this compound. rsc.org However, comprehensive computational studies specifically detailing the hydrogen bonding and non-covalent interaction profiles, including quantitative data tables, for a defined isomer of "Urea, N,N'-diphenyl-, trichloro deriv." are not extensively reported in the literature. Therefore, specific data tables reflecting detailed research findings on these interactions for the compound cannot be provided.

Applications in Chemical Science and Engineering

Role in Environmental Chemistry and Decontamination Processes

The unique chemical properties of trichloro-substituted N,N'-diphenylurea derivatives make them valuable in processes aimed at neutralizing hazardous chemical agents and treating contaminated wastewater streams.

N,N'-Dichlorobis(2,4,6-trichlorodiphenyl) urea (B33335), commonly known as CC-2, is a reactive chemical utilized as a decontaminant against chemical warfare agents, particularly mustard agents. researchgate.net It is a positive chlorine-bearing reagent, indicating its capacity for oxidative reactions. researchgate.net The decontamination efficacy of CC-2 has been evaluated in various formulations, including as a powder mixed with Fuller's earth or as an ointment. researchgate.net These formulations are designed for application to skin or surfaces to neutralize toxic agents like sulfur mustard. researchgate.net Research has focused on the compatibility of CC-2 with different suspending agents to create stable and effective decontamination products. researchgate.net

The manufacturing process for CC-2 generates wastewater containing several organic pollutants that require treatment before discharge. researchgate.net This effluent typically includes pyridine (B92270), acetic acid, and diphenyl urea (DPU), along with other substituted byproducts. researchgate.net Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic materials in wastewater through oxidation with highly reactive hydroxyl radicals (·OH). wikipedia.org These processes are considered effective for mineralizing the organic pollutants present in the wastewater from CC-2 production. researchgate.net

The primary organic contaminants in the effluent from CC-2 synthesis are pyridine, acetic acid, and diphenyl urea. researchgate.net AOPs are employed to break down these persistent compounds into less harmful substances. researchgate.net The generation of hydroxyl radicals is a key step in the chemical destruction of these waste materials. researchgate.net These radicals are non-selective and can oxidize virtually any organic compound present in the water matrix, fragmenting them into smaller, inorganic molecules. researchgate.netwikipedia.org

Several types of AOPs have been investigated for their effectiveness in treating wastewater from CC-2 plants. These include Fenton's process (H₂O₂/Fe²⁺), photo-assisted Fenton's process (H₂O₂/Fe²⁺(Fe³⁺)/UV), photocatalysis (TiO₂/hv/O₂), and hydrogen peroxide alone. researchgate.net The Fenton process involves the reaction of hydrogen peroxide with ferrous ions to produce powerful hydroxyl radicals. waterandwastewater.comresearchgate.net Studies have shown that Fenton's reagent and related Fenton-type reactions can effectively destroy pyridine and other pollutants in this specific wastewater. researchgate.net

The efficiency of these processes is often measured by the reduction in Chemical Oxygen Demand (COD), which indicates the amount of oxidizable organic matter present. Research has demonstrated that a maximum of 74.0% COD removal can be achieved. researchgate.net The rate of COD removal was found to follow the order: H₂O₂/Fe²⁺ > TiO₂/H₂O₂ > H₂O₂ (without catalyst) > TiO₂. researchgate.net The optimal pH for the Fenton reaction is typically in the acidic range, around 3 to 3.5. waterandwastewater.comomu.edu.tr

| Advanced Oxidation Process (AOP) | Key Reagents | Relative COD Removal Rate | Maximum COD Removal Achieved |

|---|---|---|---|

| Fenton's Process | H₂O₂/Fe²⁺ | Highest | 74.0% |

| Photocatalysis with H₂O₂ | TiO₂/H₂O₂ | Second Highest | |

| Hydrogen Peroxide Oxidation | H₂O₂ (without catalyst) | Third Highest | |

| Photocatalysis | TiO₂ | Lowest |

Advanced Oxidation Processes for Wastewater Treatment from CC-2 Production

N,N'-Diphenylurea Derivatives in Materials Science

Beyond environmental applications, N,N'-diphenylurea derivatives serve as important precursors and structural units in the field of materials science, particularly in the development of high-performance polymers.

N,N'-Diphenylurea derivatives are utilized as building blocks in the synthesis of polymers like polyureas. Polyurea is formed from the reaction of an isocyanate component with an amine component. crimsonpublishers.com The structure and properties of the resulting polymer can be precisely tailored by selecting different building blocks. crimsonpublishers.com

The urea linkage (-NH-CO-NH-) within the polymer backbone, derived from diphenylurea-like structures, allows for the formation of extensive hydrogen bonding between polymer chains. crimsonpublishers.com These strong intermolecular forces create a phase-segregated microstructure of distinct "hard" and "soft" domains. crimsonpublishers.com This morphology is responsible for the excellent mechanical properties of polyurea, including high tensile strength and robustness, making it suitable for applications such as high-performance protective coatings. crimsonpublishers.com By modifying the building blocks, researchers can control properties like solubility and processability to create advanced materials, including dendritic or hyperbranched polymers with unique architectures. sci-hub.se

Development of Functional Materials with Specific Properties

The strategic incorporation of halogen atoms, such as chlorine, onto the phenyl rings of N,N'-diphenylurea is a key method for developing functional materials with tailored properties. While N,N'-diphenylurea itself can form structured molecular assemblies, the addition of chloro groups provides a powerful tool to modify and direct these interactions. The electron-withdrawing nature of chlorine atoms alters the electronic landscape of the molecule, influencing hydrogen bonding capabilities and introducing the potential for halogen bonding. These modifications can lead to the creation of materials with unique physicochemical characteristics.

Oligomeric aromatic ureas are known to form distinct multilayered structures, and the conformation of the urea moiety plays a crucial role in defining this architecture. By substituting the phenyl rings, it is possible to influence these conformational preferences, thereby controlling the self-assembly process and the resulting material's properties. For example, the introduction of chloro-substituents can enhance thermal stability, modify solubility, and tune the electronic properties, which are critical for applications in fields like organic electronics or sensor technology. The precise positioning of the trichloro- substitution pattern on the diphenylurea framework would be expected to create specific intermolecular interaction motifs, guiding the formation of predictable and well-defined supramolecular structures.

Coordination Chemistry of N,N'-Diphenylurea-Based Ligands

N,N'-diphenylurea and its derivatives are versatile ligands in coordination chemistry. jmcdd.org They can coordinate with a central metal atom through the carbonyl oxygen and/or the nitrogen atoms, acting as Lewis bases. tcd.ie The resulting coordination compounds, or complexes, exhibit a wide range of geometries and electronic properties, largely dictated by the nature of the metal ion and the specific substitutions on the diphenylurea ligand. libretexts.orghawaii.edu

The introduction of trichloro substituents onto the phenyl rings significantly impacts the ligand's electronic properties. The strong electron-withdrawing effect of the three chlorine atoms reduces the electron density on the urea backbone, which can influence the strength of the coordinate bond formed with the metal center. This electronic modulation can affect the stability, reactivity, and spectroscopic properties of the resulting metal complexes.

Complexation with Transition Metals

Substituted diphenylurea ligands readily form complexes with a variety of transition metals. The coordination typically involves the donation of a lone pair of electrons from the carbonyl oxygen atom to an empty orbital of the metal ion. tcd.ie Transition metals such as cobalt (Co), nickel (Ni), palladium (Pd), and zinc (Zn) have been shown to form stable complexes with related urea and thiourea-based ligands. jmcdd.orgnih.gov

The general reaction for the formation of such a complex can be represented as:

Mn+ + xL → [MLx]n+

Where Mn+ is a transition metal ion, L is the N,N'-diphenyl-, trichloro deriv. ligand, and x is the number of ligands coordinated to the metal center, typically two or four. The steric and electronic properties of the ligand play a crucial role in determining the coordination number and the resulting geometry of the complex. nih.gov For instance, bulky substituents on the phenyl rings can prevent the formation of polynuclear complexes and block solvent molecules from coordinating to the metal. nih.gov The stability of these complexes often follows the Irving-Williams series, which orders the stability of complexes with divalent metal ions as Mn < Fe < Co < Ni < Cu > Zn. jmcdd.org

Structural Analysis of Metal Complexes

Below is a data table with representative structural parameters from a related palladium(II) thiourea (B124793) complex, which serves as a model for understanding the potential structure of a trichloro-diphenylurea complex.

| Parameter | Value | Description |

|---|---|---|

| Metal Center | Palladium(II) | The central metal ion in the complex. |

| Coordination Geometry | Square Planar | The arrangement of ligands around the central metal ion. |

| Pd–S Bond Length (Å) | ~2.32 | The distance between the Palladium and Sulfur atoms, indicating a coordinate bond. |

| Pd–Cl Bond Length (Å) | ~2.31 | The distance between the Palladium and Chlorine atoms of the ancillary ligands. |

| Intramolecular H-Bonding | Present (N–H···Cl) | Hydrogen bonding occurs between the ligand and other coordinated atoms, contributing to stability. |

Potential in Catalysis and Photochemistry

Transition metal complexes are cornerstones of modern catalysis and photochemistry, and those based on N,N'-diphenylurea ligands are promising candidates for these applications. The unique electronic and structural properties of these complexes can be tuned by modifying the ligand framework, such as through trichloro-substitution.

In catalysis , metal complexes are used to accelerate a vast range of chemical transformations. The ligand plays a critical role by modulating the steric and electronic environment of the metal's active site, thereby influencing the catalyst's efficiency and selectivity. Metal complexes with urea-based ligands could find applications in reactions such as cross-coupling, hydrogenation, or oxidation. The electron-withdrawing chloro groups on the N,N'-diphenylurea ligand can enhance the Lewis acidity of the metal center, potentially improving its catalytic activity in certain reactions. nih.gov

In photochemistry , the focus is on molecules that can absorb light and use that energy to drive chemical reactions. Many transition metal complexes are photoactive and are used as photocatalysts or as emitters in organic light-emitting diodes (OLEDs). nih.govrsc.org The versatility of ligands allows for the synthesis of materials with specific photophysical properties, such as high-energy emissions for blue OLEDs. rsc.org The incorporation of a trichloro-diphenylurea ligand could influence the energy levels of the complex's molecular orbitals, affecting its light-absorbing and emitting properties. This opens possibilities for their use as photosensitizers or in the development of novel luminescent materials for applications in chemosensors or photochemical water-splitting. rsc.org

Synthesis and Characterization of Advanced Diphenylurea Derivatives and Analogs

Structural Modifications of the Urea (B33335) Backbone

The urea backbone serves as a versatile scaffold for chemical modification, allowing for the introduction of a wide array of functional groups and structural motifs. These modifications are pivotal in tuning the electronic, steric, and physicochemical properties of the resulting molecules.

N,N'-Disubstituted Urea Derivatives with Diverse Aryl or Aliphatic Moieties

Another approach involves the chloroacetylation of diphenylamine (B1679370) to produce 2-chloro-N,N-diphenylacetamide, which can then be further modified. nih.gov Although not a direct synthesis of a urea, this highlights a common strategy of building complexity from a diphenylamine core.

Table 1: Examples of N,N'-Disubstituted Urea Derivatives

| Compound Name | Substituents | Synthetic Precursors | Reference |

| Diphenylurea-linked 1,2,3-triazole derivatives | Phenyl, 1,2,3-triazole | Phenyl isocyanate, prop-2-yn-1-amine, azide (B81097) derivatives | nih.gov |

| N-[Chloro(dimethyl)silyl]methyl-N,N'-diphenylurea | Phenyl, Chloro(dimethyl)silyl]methyl | N,N'-diphenylurea, ClCH2SiMe2Cl | researchgate.net |

This table presents examples of related N,N'-disubstituted urea derivatives to illustrate the diversity of possible substitutions.

Unsymmetrical Diphenylurea Derivatives

The synthesis of unsymmetrical urea derivatives presents a unique challenge, as it requires controlled, stepwise reactions to avoid the formation of symmetrical byproducts. A phosgene- and metal-free method has been developed utilizing 3-substituted dioxazolones as isocyanate precursors. researchgate.net This approach allows for the in-situ generation of isocyanates that can then react with a variety of amines to produce unsymmetrical ureas in moderate to excellent yields. researchgate.net

Another strategy for creating unsymmetrical ureas involves the coupling of amides and amines using a hypervalent iodine reagent, PhI(OAc)2, as a mediator. nih.gov This method is notable for proceeding under mild conditions without the need for metal catalysts. nih.gov The synthesis of unsymmetrical urea derivatives containing substituted phenethylamine (B48288) rings has also been reported, starting from carbonyldiimidazole (CDI) and reacting it sequentially with two different amines. biointerfaceresearch.com

Table 2: Synthetic Approaches to Unsymmetrical Diphenylurea Derivatives

| Method | Key Reagents | Advantages | Reference |

| Dioxazolone-based | 3-substituted dioxazolones, amines, sodium acetate | Phosgene- and metal-free, mild conditions | researchgate.net |

| Hypervalent Iodine-mediated | Amides, amines, PhI(OAc)2 | Metal-free, mild conditions | nih.gov |

| Carbonyl Diimidazole (CDI) | Amines, Carbonyldiimidazole | Stepwise addition allows for control | biointerfaceresearch.com |

This table summarizes modern synthetic methods for obtaining unsymmetrical urea derivatives, which would be applicable for a trichloro-substituted diphenylurea.

Related Heterocyclic Compounds Containing Diphenyl Moieties

The exploration of heterocyclic compounds that are structurally related to diphenylurea offers insights into the impact of replacing the urea core with other functional groups. These analogs can exhibit distinct chemical and physical properties.

Diphenylthiourea Analogs

Diphenylthiourea, also known as thiocarbanilide, is a close analog of diphenylurea where the carbonyl oxygen is replaced by a sulfur atom. wikipedia.org It is a white solid prepared from the reaction of aniline (B41778) and carbon disulfide. wikipedia.org The synthesis of both symmetrical and unsymmetrical N-aryl thiourea (B124793) derivatives can be achieved through the condensation reaction of phenylisothiocyanate with various primary amines. researchgate.net This straightforward method allows for the creation of a library of thiourea analogs with diverse substitution patterns. researchgate.net

Table 3: Physicochemical Properties of N,N'-Diphenylthiourea

| Property | Value | Reference |

| CAS Number | 102-08-9 | sigmaaldrich.com |

| Molecular Formula | C13H12N2S | sigmaaldrich.com |

| Molecular Weight | 228.31 g/mol | sigmaaldrich.com |

| Melting Point | 152-155 °C | sigmaaldrich.com |

This table provides key physicochemical data for the parent diphenylthiourea compound.

Diphenylamine Derivatives

Diphenylamine serves as a foundational structure for many of the compounds discussed. The synthesis of its derivatives often involves reactions at the secondary amine. For example, novel derivatives of 2-hydrazinyl-N,N-diphenylacetamide have been synthesized starting from the chloroacetylation of diphenylamine. nih.govnih.gov This initial step yields 2-chloro-N,N-diphenylacetamide, which can be further functionalized. nih.gov Copolymers of diphenylamine and aniline have also been synthesized through oxidative polymerization in emulsified systems, demonstrating the versatility of this chemical backbone. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of N,N'-diaryl ureas, including chlorinated derivatives, has often relied on hazardous reagents such as phosgene (B1210022) and harsh reaction conditions. rsc.orgnih.gov A primary focus of future research is the development of more sustainable and efficient synthetic pathways that minimize waste and avoid toxic precursors.

Phosgene-Free Synthesis: A significant trend is the move away from phosgene. Alternative carbonylation strategies are being explored, utilizing safer carbonyl sources like carbon dioxide (CO2) or dimethyl carbonate (DMC). tno.nl For instance, the reaction of 2,4,6-trichloroaniline with a phosgene substitute in the presence of a suitable catalyst could offer a greener route to N,N'-bis(2,4,6-trichlorophenyl)urea. researchgate.net Research into catalytic systems that can efficiently activate these less reactive carbonyl sources is a key area of investigation.

Sustainable Chlorination: The chlorination of the N,N'-diphenylurea backbone is another critical step where sustainability can be improved. Traditional methods often employ stoichiometric amounts of chlorinating agents, leading to significant waste. thieme-connect.de Future approaches will likely focus on catalytic chlorination using environmentally benign chlorine sources like NaCl or HCl, activated through electrochemical or photochemical methods. thieme-connect.dersc.orgisca.mejalsnet.com Biocatalysis, using enzymes such as FAD-dependent halogenases, also presents a promising, albeit challenging, avenue for the selective and sustainable chlorination of aromatic compounds. thieme-connect.de

The table below summarizes potential sustainable approaches for the synthesis of "Urea, N,N'-diphenyl-, trichloro deriv.".

| Synthetic Step | Traditional Method | Potential Sustainable Alternative | Key Research Focus |

| Carbonylation | Phosgene | Catalytic carbonylation with CO2 or DMC | Development of efficient catalysts for CO2/DMC activation |

| Chlorination | Stoichiometric chlorinating agents (e.g., Cl2, SO2Cl2) | Catalytic chlorination (electrochemical, photochemical), Biocatalysis | Design of robust catalysts and engineered halogenase enzymes |

Advanced Mechanistic Investigations via In Situ Techniques

A detailed understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The application of in situ spectroscopic techniques is a burgeoning area of research that allows for the real-time monitoring of chemical transformations as they occur in the reaction vessel.

Future mechanistic studies on the synthesis of "Urea, N,N'-diphenyl-, trichloro deriv." will likely employ a suite of in situ techniques to probe the kinetics and intermediates of both the urea (B33335) formation and chlorination steps.

In Situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. This would be invaluable for studying the kinetics of the electrophilic chlorination of the N,N'-diphenylurea aromatic rings.

In Situ NMR Spectroscopy: For reactions amenable to this technique, in situ NMR can offer detailed structural information on transient intermediates, providing deeper insights into the reaction pathway.

By applying these techniques, researchers can gain a more comprehensive understanding of the factors influencing reaction rates, selectivity, and yield, leading to more efficient and controlled synthetic processes. Theoretical investigations, such as Density Functional Theory (DFT) studies on the electrophilic chlorination of arenes, can complement these experimental approaches by modeling reaction pathways and transition states. researchgate.net

Rational Design of Derivatives for Targeted Chemical Applications

The rational design of molecules with specific functionalities is a cornerstone of modern chemistry. While much of the research on diphenylurea derivatives has focused on their biological applications, there is significant potential for designing "Urea, N,N'-diphenyl-, trichloro deriv." variants for targeted chemical applications.

Supramolecular Chemistry and Functional Materials: The urea moiety is a well-known motif for forming strong hydrogen bonds, which can be exploited in the design of self-assembling systems. sc.edutue.nlresearchgate.net By strategically modifying the trichlorophenyl rings with other functional groups, it may be possible to create derivatives that self-assemble into well-defined supramolecular structures, such as macrocycles or polymers. sc.edu These structures could find applications as nanoreactors, sensors, or novel materials with tailored properties. sc.eduresearchgate.net For example, the incorporation of bipyridine units could lead to the formation of metal-organic materials with interesting catalytic or photophysical properties. sc.edu

Novel Reagents for Organic Synthesis: The chlorinated derivative, N,N'-Dichlorobis(2,4,6-trichlorophenyl)urea (CC-2), has already demonstrated utility as an efficient reagent in organic synthesis, for example, in the Biginelli reaction for the synthesis of pyrimidones and in the preparation of dialkyl chlorophosphates. publish.csiro.ausemanticscholar.orgscite.ai The key to its reactivity is the release of "positive chlorine". scite.ai Future research could focus on designing other derivatives of "Urea, N,N'-diphenyl-, trichloro deriv." that can act as specialized reagents for other chemical transformations, leveraging the electronic effects of the trichlorophenyl groups to tune reactivity.

Integration of Computational and Experimental Methodologies for Predictive Chemistry

The synergy between computational chemistry and experimental work is becoming increasingly powerful for accelerating chemical discovery and development. For "Urea, N,N'-diphenyl-, trichloro deriv." and its analogues, this integrated approach can provide predictive insights into their properties and reactivity.

Quantum Chemical Calculations: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate a wide range of molecular properties, including optimized geometries, electronic structures, and spectroscopic parameters. nih.govnih.govresearchgate.netscispace.com Such calculations can help in understanding the conformational preferences of trichloro-substituted diphenylureas and how the chlorine atoms influence the electronic properties of the molecule. This fundamental understanding is crucial for predicting reactivity and designing new derivatives.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical tools that correlate chemical structure with a particular activity or property. While often used in drug discovery, QSAR models can also be developed to predict the reactivity of chemical compounds. nih.govmdpi.com For instance, a QSAR model could be built to predict the rate of a specific reaction for a series of halogenated N,N'-diphenylureas based on calculated molecular descriptors. chemrxiv.orgresearchgate.net This would enable the in silico screening of potential derivatives for a desired reactivity profile before embarking on their synthesis.

Q & A

Advanced Research Question

- Enthalpy of formation (ΔfH°) : Calculated via bomb calorimetry (solid phase: ΔcH° = -735.2 kcal/mol) predicts stability under storage .

- Solubility : LogP ~3.2 (octanol-water) necessitates DMSO or PEG-400 vehicles for in vitro assays.

- Thermal stability : Decomposition onset at 256°C (TGA) confirms suitability for melt-processing in polymer composites .

What strategies address contradictions in reported bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects)?

Advanced Research Question

Discrepancies arise from assay conditions:

- Cell lines : Jurkat T-cells show IC₅₀ = 12 µM (apoptosis), while RAW 264.7 macrophages exhibit anti-inflammatory activity (NO inhibition) at 25 µM .

- Redox interference : Trichloro groups may quench ROS probes (e.g., DCFH-DA), necessitating orthogonal assays (e.g., ESR spin-trapping) .

- Metabolic activation : Liver microsomal S9 fractions clarify prodrug vs. direct activity .

How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?

Advanced Research Question

- Electron-withdrawing groups : Trichloro substitution on phenyl rings increases electrophilicity, enhancing kinase inhibition (e.g., EGFR IC₅₀ = 0.8 µM vs. 3.2 µM for non-chlorinated analogs) .

- Urea linkage flexibility : Rigid spacers (e.g., carbazole in B4319552) improve target binding but reduce solubility .

- Comparative QSAR : CoMFA models highlight steric bulk at the 3,4-dichloro position as critical for PPARγ modulation .

What green chemistry approaches minimize waste in large-scale synthesis?

Advanced Research Question

- Catalyst recycling : Immobilized L-proline on mesoporous silica reduces catalyst loading to 2 mol% with 5 recycles (yield drop <5%) .

- Solvent substitution : Cyclopentyl methyl ether (CPME) replaces toluene, improving safety and enabling aqueous workup .

- Atom economy : One-pot sequential addition of amines to trichloro-isocyanate achieves 92% atom utilization vs. traditional stepwise methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.